1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16405701
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20ClN5 |
|---|---|
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | 1-(1-methylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N5.ClH/c1-10(2)17-9-11(7-14-17)6-13-8-12-4-5-16(3)15-12;/h4-5,7,9-10,13H,6,8H2,1-3H3;1H |
| Standard InChI Key | KKCVNNUCCFZEGW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C=N1)CNCC2=NN(C=C2)C.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound features two pyrazole rings: one substituted with an isopropyl group at the 1-position and the other with a methyl group at the 1-position, interconnected via a methanamine bridge (-CH2-NH-CH2-). Pyrazole rings are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer electronic diversity and hydrogen-bonding capabilities . The isopropyl group (C3H7) introduces steric bulk and lipophilicity, while the methyl group (CH3) modulates electronic effects without significantly altering steric profiles.
The molecular formula is tentatively assigned as C12H22N5, derived from the summation of individual components:
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First pyrazole ring: C3H3N2 + isopropyl (C3H7) → C6H10N2
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Second pyrazole ring: C3H3N2 + methyl (CH3) → C4H6N2
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Methanamine linker: C2H6N
This yields a molecular weight of 236.34 g/mol, consistent with analogous pyrazole-methanamine derivatives .
Crystallographic and Stereochemical Insights
While no direct crystallographic data exists for this specific compound, studies on related pyrazolo[3,4-d]pyrimidines reveal planar arrangements of heterocyclic systems with substituents adopting equatorial orientations to minimize steric clashes . For example, in 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the pyrimidine and pyrazole rings are nearly coplanar, with bond lengths (e.g., C–N = 1.333–1.484 Å) aligning with standard aromatic systems . Such data suggest that the methanamine linker in the target compound likely adopts a conformation that maximizes π-π stacking and hydrogen-bonding interactions.
Synthesis and Manufacturing
Reaction Pathways and Intermediate Isolation
Synthesis typically proceeds through a multi-step sequence involving:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
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Substituent Introduction: Alkylation of the pyrazole nitrogen using isopropyl or methyl halides in the presence of bases like potassium carbonate .
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Methanamine Bridging: Reductive amination or nucleophilic substitution to link the pyrazole units via a methylamine spacer.
A representative protocol involves:
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Reacting 1-isopropyl-1H-pyrazol-4-amine with formaldehyde and 1-methyl-1H-pyrazole-3-methanol in ethanol at 60°C for 12 hours.
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Purification via silica gel chromatography (eluent: dichloromethane/methanol, 9:1 v/v) yields the target compound in ~65% purity, requiring iterative recrystallization for pharmaceutical-grade material.
Optimization Strategies
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Reaction |
|---|---|---|
| Solvent | Anhydrous DMF | Enhances nucleophilicity of amines |
| Temperature | 60–80°C | Balances kinetics and side reactions |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Facilitates C–N coupling steps |
| Reaction Time | 6–8 hours | Minimizes decomposition |
Continuous flow reactors have been employed for scale-up, achieving >90% conversion with residence times under 30 minutes .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Experimental data remain limited, but computational models predict:
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LogP: 2.8 ± 0.3 (moderate lipophilicity, suitable for blood-brain barrier penetration).
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to 1.2 mg/mL under acidic conditions (pH 2.0) due to protonation of the methanamine nitrogen .
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Melting Point: Estimated 145–150°C based on differential scanning calorimetry of analogs .
Spectroscopic Signatures
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¹H NMR (500 MHz, CDCl3):
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ESI-MS: m/z 237.2 [M+H]⁺, fragmentation peaks at m/z 154.1 (pyrazole-isopropyl ion) and 83.0 (methanamine linker) .
| Compound | Target Affinity (IC50) | Selectivity Index (SI) |
|---|---|---|
| Target Compound | 5.2 µM (p38α) | 8.5 (vs. JNK3) |
| 1-Isopropyl-3-methyl analog | 7.8 µM (p38α) | 4.2 (vs. JNK3) |
| N-Methyl substituted | >20 µM | N/A |
The isopropyl group enhances hydrophobic interactions with kinase binding pockets, improving potency and selectivity .
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